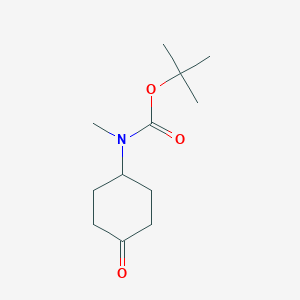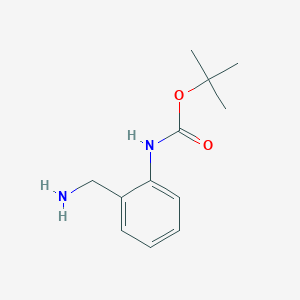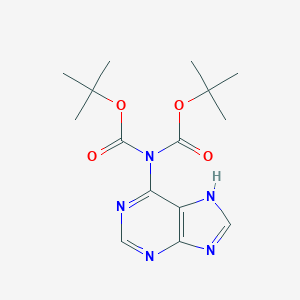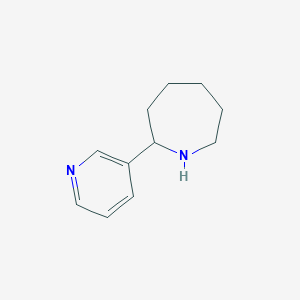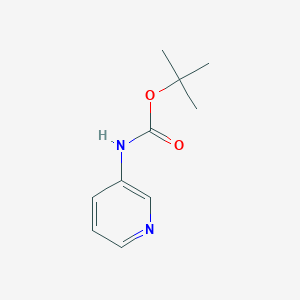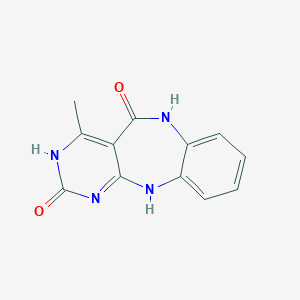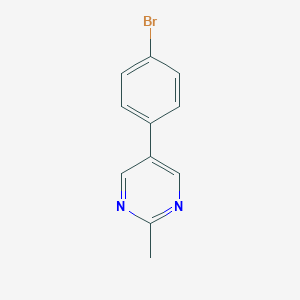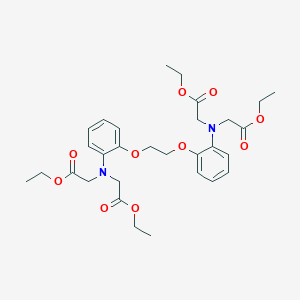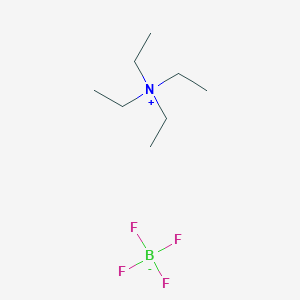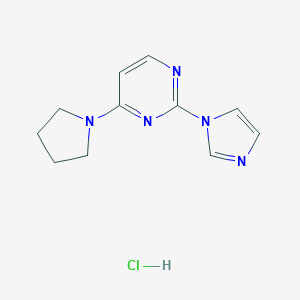
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It was first discovered in 2000 and has since been widely used in scientific research.
Mecanismo De Acción
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride selectively inhibits the activity of ROCK by binding to its ATP-binding site. This results in the suppression of downstream signaling pathways, including the myosin light chain phosphatase (MLCP) pathway, which regulates actomyosin contractility.
Efectos Bioquímicos Y Fisiológicos
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the promotion of neurite outgrowth, and the enhancement of stem cell survival and proliferation. It has also been implicated in the regulation of blood pressure, insulin secretion, and bone remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has several advantages for lab experiments, including its high selectivity for ROCK, its ability to penetrate cell membranes, and its relative ease of use. However, it does have some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride, including the development of more potent and selective ROCK inhibitors, the investigation of its effects on other cellular processes and signaling pathways, and the exploration of its potential therapeutic applications in various diseases and conditions.
In conclusion, Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride is a selective inhibitor of ROCK that has been widely used in scientific research to study various cellular processes and signaling pathways. Its biochemical and physiological effects, advantages, and limitations make it a valuable tool for lab experiments, and its potential therapeutic applications suggest that it may have important implications for human health in the future.
Métodos De Síntesis
The synthesis of Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride involves several steps, including the reaction of 2-(1H-imidazol-1-yl)pyridine with 1-pyrrolidinecarboxaldehyde, followed by reduction with sodium borohydride and treatment with hydrochloric acid to form the monohydrochloride salt.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has been extensively used in scientific research to study the role of ROCK in various cellular processes, including cell adhesion, migration, and proliferation. It has also been used to investigate the effects of ROCK inhibition on the cytoskeleton, actin dynamics, and gene expression.
Propiedades
Número CAS |
138801-44-2 |
|---|---|
Nombre del producto |
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride |
Fórmula molecular |
C11H14ClN5 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-4-pyrrolidin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C11H13N5.ClH/c1-2-7-15(6-1)10-3-4-13-11(14-10)16-8-5-12-9-16;/h3-5,8-9H,1-2,6-7H2;1H |
Clave InChI |
UZYBXLHDCCIZOS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
SMILES canónico |
C1CCN(C1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
Otros números CAS |
138801-44-2 |
Sinónimos |
2-imidazol-1-yl-4-pyrrolidin-1-yl-pyrimidine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



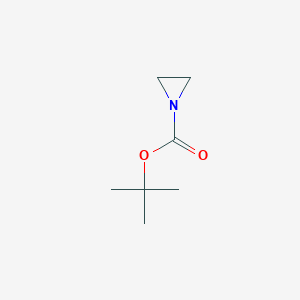
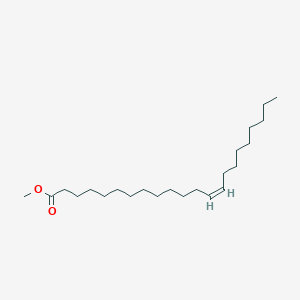
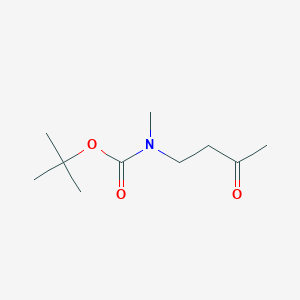
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
